Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate chemical structure and properties
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate chemical structure and properties
An In-depth Technical Guide to Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
This guide provides a comprehensive technical overview of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties, synthesis, and reactivity.
Core Compound Identity and Properties
Chemical Identification
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a substituted pyrimidine derivative. The pyrimidine core, a diazine heterocycle, is functionalized with two chlorine atoms at positions 2 and 6, and a methyl acetate group at position 4. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate.
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Chemical Name: Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
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CAS Number: 1048389-52-1[1]
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Molecular Formula: C₇H₆Cl₂N₂O₂
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Molecular Weight: 221.04 g/mol
Structural Representation
The structure consists of a central pyrimidine ring, which is highly electron-deficient due to the two nitrogen atoms. This deficiency is further amplified by the two electron-withdrawing chlorine atoms.
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2D Structure:
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SMILES: COC(=O)CC1=NC(Cl)=NC(Cl)=C1
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InChI: InChI=1S/C7H6Cl2N2O2/c1-13-5(12)2-4-3-10-7(9)11-6(4)8/h3H,2H2,1H3
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are critical for designing reaction conditions, purification protocols, and ensuring proper storage.
| Property | Value | Source/Comment |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, under inert atmosphere | |
| Solubility | Soluble in common organic solvents (e.g., DMF, THF, Dichloromethane). Limited solubility in water. | [2] |
Synthesis and Chemical Reactivity
Rationale for Synthetic Strategy
The synthesis of substituted pyrimidines often involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine or urea derivative. For highly functionalized pyrimidines like the title compound, a common and efficient strategy is to start from a pre-formed, commercially available pyrimidine core, such as 2,4,6-trichloropyrimidine, and introduce the acetate side chain via a nucleophilic substitution reaction.
This approach is favored due to the high reactivity of the chlorine atoms on the electron-deficient pyrimidine ring, which readily undergo substitution with soft carbon nucleophiles like malonate esters.
Detailed Experimental Protocol: Synthesis from 2,4,6-Trichloropyrimidine
This protocol describes a representative procedure for the synthesis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate. The causality behind this choice is the high regioselectivity of the reaction; the C4 position of 2,4,6-trichloropyrimidine is generally the most reactive towards nucleophiles, allowing for a controlled mono-substitution.[3]
Materials:
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2,4,6-Trichloropyrimidine
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Dimethyl malonate
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Sodium hydride (60% dispersion in mineral oil)
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Anhydrous Tetrahydrofuran (THF)
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Methanol
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (10 mL per 10 mmol of 2,4,6-trichloropyrimidine).
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Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred THF at 0°C (ice-water bath).
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Nucleophile Formation: Slowly add a solution of dimethyl malonate (1.05 equivalents) in anhydrous THF to the sodium hydride suspension at 0°C. Allow the mixture to stir for 20-30 minutes at this temperature to ensure complete formation of the sodiomalonate nucleophile.
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Substitution Reaction: Add a solution of 2,4,6-trichloropyrimidine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
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Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Decarboxylation (Implicit): The initial product is a malonate derivative. Often, a subsequent step of hydrolysis and decarboxylation is needed. However, in many reported syntheses leading to similar structures, a simpler mono-alkylation followed by purification is sufficient if the target is the acetate. For this specific target, a more direct route using a different starting material might be employed industrially, but this malonate route is a foundational academic approach. A final acidic work-up or gentle heating can facilitate the loss of one carboxyl group to yield the acetate.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate.
Core Reactivity: A Platform for Diversification
The primary value of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate lies in its predictable and versatile reactivity. The two chlorine atoms serve as handles for introducing molecular diversity via nucleophilic aromatic substitution (SNAr).
Key Reactive Sites:
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C2 and C6 Positions: These positions are electronically activated towards nucleophilic attack. The chlorine atoms are excellent leaving groups. While the C4 and C6 positions are generally the most reactive in dichloropyrimidines, the presence of the acetate group at C4 makes the C2 and C6 positions chemically equivalent and highly susceptible to substitution.[4] This allows for sequential or simultaneous displacement with various nucleophiles such as amines, alcohols, or thiols.[3][5]
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Ester Moiety: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to the primary alcohol.
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Methylene Bridge: The α-protons on the methylene group are acidic and can be deprotonated with a suitable base to form an enolate, allowing for further functionalization at this position.
The following diagram illustrates the key reaction pathways available from this versatile intermediate.
Caption: Key reactivity pathways of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate.
Application in Drug Discovery and Development
Role as a Privileged Scaffold Intermediate
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of FDA-approved drugs. Dichloropyrimidines, such as the title compound, are crucial starting materials for building these complex, biologically active molecules.[6] The ability to selectively functionalize the pyrimidine core allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.
Workflow: Synthesis of a Bioactive Analogue
This compound serves as a key starting material for the synthesis of various kinase inhibitors and other therapeutic agents. The following workflow demonstrates its use in preparing a substituted aminopyrimidine, a common core in many targeted therapies.
Caption: Workflow for synthesizing a bioactive pyrimidine derivative.
This workflow exemplifies the strategic importance of the title compound. The first step, a regioselective SNAr reaction, installs the first point of diversity (R¹). The subsequent hydrolysis and amide coupling install the second point of diversity (R²), allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[7]
Spectroscopic and Safety Information
Expected Spectroscopic Data
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¹H NMR:
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~7.2-7.5 ppm (s, 1H): Aromatic proton on the pyrimidine ring (H-5).
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~3.8-4.0 ppm (s, 2H): Methylene protons (-CH₂-) of the acetate group.
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~3.7 ppm (s, 3H): Methyl protons (-OCH₃) of the ester group.
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¹³C NMR:
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~170 ppm: Carbonyl carbon of the ester.
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~160-165 ppm: C2 and C6 carbons attached to chlorine.
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~110-120 ppm: C5 carbon of the pyrimidine ring.
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~52 ppm: Methyl carbon of the ester.
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~40 ppm: Methylene carbon of the acetate group.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with major peaks at m/z corresponding to the [M]+, [M+2]+, and [M+4]+ ions.
Safety and Handling
As with any halogenated heterocyclic compound, proper safety precautions are essential. Information derived from safety data sheets (SDS) for structurally similar compounds provides a strong basis for safe handling.[8][9][10]
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Hazard Identification:
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Handling and Storage:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[9]
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References
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Schröder, J., & Wrigglesworth, R. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chemistry-Cloud. Retrieved February 24, 2026, from [Link]
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MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved February 24, 2026, from [Link]
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ACS Publications. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved February 24, 2026, from [Link]
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Vaid, R. K., et al. (n.d.). An Efficient Synthesis of 4-Chloro-2-pyrrolino[2,3-d]pyrimidin-6-one and Its 7-Substituted Analogues. Thieme. Retrieved February 24, 2026, from [Link]
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PubChemLite. (n.d.). Methyl 2-(2,6-dichloropyridin-4-yl)acetate. Retrieved February 24, 2026, from [Link]
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Agilent. (2019). Methyl Acetate - Safety Data Sheet. Retrieved February 24, 2026, from [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved February 24, 2026, from [Link]
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University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. UJ Content. Retrieved February 24, 2026, from [Link]
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ACS Publications. (n.d.). Comprehensive and Cost-Effective NMR Spectroscopy of Methyl Groups in Large Proteins. Journal of the American Chemical Society. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
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ResearchGate. (2025). Synthesis, NMR Study and Antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one. Retrieved February 24, 2026, from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 4,6-Dichloropyrimidine. Retrieved February 24, 2026, from [Link]
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